molecular formula C11H8Cl2N2O2 B1682121 UTL-5g CAS No. 646530-37-2

UTL-5g

Cat. No.: B1682121
CAS No.: 646530-37-2
M. Wt: 271.10 g/mol
InChI Key: ULPKSWAQDCJLMN-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic compound featuring a substituted isoxazole core linked to a 2,4-dichlorophenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKSWAQDCJLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589349
Record name N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646530-37-2
Record name N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646530-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents Core Structure Molecular Formula Molecular Weight Biological Activity/Notes Reference
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide 5-chloro-2-methylphenyl, 4-fluoro-3-hydroxyphenyl Isoxazole C₁₇H₁₃ClFN₂O₃ 347.06 Tested in mitochondrial assays; synthesis yield: 18% .
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE Benzhydryl, 2-chlorophenyl Isoxazole C₂₄H₂₀ClN₂O₂ 403.88 Increased steric bulk due to benzhydryl group; no bioactivity data provided .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 2,4-dichlorophenyl Oxadiazole Varies Varies Anticancer activity (IC₅₀ = 2.46 μg/mL against liver cancer) .
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide 3-hydroxyphenyl Isoxazole C₁₁H₁₀N₂O₃ 230.21 Acute oral toxicity (Category 4); skin/eye irritation .
N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide 3-chlorophenyl Isoxazole C₁₁H₉ClN₂O₂ 236.65 Simpler chlorophenyl analog; no explicit activity data .

Key Observations

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group (as in the oxadiazole derivative ) correlates with enhanced anticancer activity compared to mono-chlorinated analogs. This suggests that electron-withdrawing groups may improve target binding or metabolic resistance.

Core Heterocycle Influence: Isoxazole derivatives (e.g., ) are often prioritized for their synthetic accessibility and metabolic stability.

Toxicity and Safety Profiles :

  • N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide demonstrates acute oral toxicity (Category 4) and irritancy, highlighting the need for cautious handling of carboxamide derivatives. Data on the 2,4-dichlorophenyl analog’s toxicity remains uncharacterized.

Synthetic Challenges :

  • Low yields (e.g., 18% in ) are common in carboxamide syntheses, possibly due to steric hindrance or competing side reactions. Optimization of coupling conditions (e.g., reagent choice, temperature) could improve efficiency.

Biological Activity

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, antiviral, and potential therapeutic effects. The synthesis, mechanism of action, and relevant case studies are also discussed.

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring and a dichlorophenyl moiety. Its structure can be represented as follows:

C10H8Cl2N2O2\text{C}_\text{10}\text{H}_\text{8}\text{Cl}_2\text{N}_2\text{O}_2

Synthesis typically involves multi-step reactions starting from simpler isoxazole derivatives. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield .

Antimicrobial Properties

Research indicates that 3-Isoxazolecarboxamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . For instance, one study reported that derivatives of isoxazole showed better activity than conventional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of 3-Isoxazolecarboxamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
3-IsoxazolecarboxamideE. coli20
S. aureus18
B. subtilis22
AmpicillinE. coli16
StreptomycinS. aureus15

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through interference with viral enzymes and proteins . Its mechanism involves disrupting the viral envelope or inhibiting viral entry into host cells.

The biological activity of 3-Isoxazolecarboxamide is attributed to its interaction with specific molecular targets within microbial cells. The dichlorobenzyl group disrupts microbial cell membranes, leading to cell lysis . Additionally, the isoxazole ring can inhibit enzymes critical for microbial survival.

Case Studies

  • Antibacterial Efficacy : A study conducted on various isoxazole derivatives highlighted the superior antibacterial properties of N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide compared to traditional antibiotics . The molecular docking simulations indicated strong interactions with target proteins in bacteria.
  • ADME-Tox Analysis : A comprehensive analysis of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) revealed promising pharmacokinetic profiles for this compound, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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